Esculentin-2-OG6 antimicrobial peptide

Structure-Activity Relationship Antimicrobial Peptide Engineering Membrane Selectivity

Esculentin-2-OG6 is a 37-residue, cationic, α-helical antimicrobial peptide (AMP) belonging to the esculentin-2 family, originally identified from the skin secretions of the Yunnanfu frog, Odorrana grahami. Its mature sequence, GLFTLIKGAAKLIGKTVVKEAGKTGLELMACKITNQC, contains a conserved N-terminal hydrophobic motif and a C-terminal heptapeptide disulfide-bonded loop (CKITNQC), structural hallmarks critical for its membrane-disruptive antimicrobial activity.

Molecular Formula
Molecular Weight
Cat. No. B1576648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2-OG6 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2-OG6 Antimicrobial Peptide: Baseline Identity and Procurement Relevance


Esculentin-2-OG6 is a 37-residue, cationic, α-helical antimicrobial peptide (AMP) belonging to the esculentin-2 family, originally identified from the skin secretions of the Yunnanfu frog, Odorrana grahami [1]. Its mature sequence, GLFTLIKGAAKLIGKTVVKEAGKTGLELMACKITNQC, contains a conserved N-terminal hydrophobic motif and a C-terminal heptapeptide disulfide-bonded loop (CKITNQC), structural hallmarks critical for its membrane-disruptive antimicrobial activity [2]. As a naturally occurring host-defense peptide, it is primarily procured for fundamental research on innate immunity, structure-activity relationship (SAR) studies, and as a template for anti-infective peptide engineering.

Why Generic Esculentin-2 Peptides Cannot Substitute for Esculentin-2-OG6 in Research Procurement


The esculentin-2 family exhibits extreme sequence hypervariability, even among peptides derived from a single frog species, which directly translates to non-interchangeable antimicrobial spectra and cytotoxicity profiles [1]. SAR studies demonstrate that single amino acid substitutions or truncations, particularly within the N-terminal hexapeptide, can result in a ≥16-fold reduction in potency or complete abolition of activity against specific pathogens [2]. Consequently, experimental data generated with one esculentin-2 variant cannot be extrapolated to another without validation; substituting Esculentin-2-OG6 with analogs like Esculentin-2-OG3 or Esculentin-2CHa introduces uncontrolled variables that undermine experimental reproducibility and data integrity.

Esculentin-2-OG6: Quantitative Evidence for Differentiated Scientific Selection


N-Terminal Sequence Divergence Confers Distinct Antimicrobial Determinants Compared to Esculentin-2-OG3 and Esculentin-2CHa

Esculentin-2-OG6 possesses a unique N-terminal hexapeptide sequence (GLFTLI) that differs at four of six positions from the closely related Esculentin-2-OG3 (IKDAAK) from the same frog species, and at multiple positions from Esculentin-2CHa (GFSSIF) [1]. SAR studies on Esculentin-2CHa established that removal of this N-terminal hexapeptide abolishes growth-inhibitory activity against Staphylococcus aureus and results in a marked (≥16-fold) reduction in potency against Acinetobacter baumannii and Stenotrophomonas maltophilia [2]. The N-terminal motif acts as a membrane-anchoring domain, and its precise hydrophobic character, conserved across evolution despite poor overall sequence conservation, determines target cell selectivity [2]. Therefore, the GLFTLI motif of OG6 predicts a distinct membrane interaction profile and antimicrobial spectrum compared to other esculentin-2 variants, which cannot be replicated by generic substitution.

Structure-Activity Relationship Antimicrobial Peptide Engineering Membrane Selectivity

C-Terminal Cysteine Loop Sequence Variation Predicts Altered Cytotoxic Selectivity Versus Esculentin-2 Analogs

The C-terminal cyclic domain of Esculentin-2-OG6 contains the sequence CKITNQC, which diverges from the CKISKQC motif found in Esculentin-2CHa [1]. In the Esculentin-2CHa system, removal of this cyclic C-terminal domain (CKISKQC) and replacement of Cys31 and Cys37 with serine resulted in appreciable decreases in cytotoxicity against all tested microorganisms and mammalian cells [2]. Conversely, a more cationic analog ([D20K, D27K]) increased potency up to 4-fold against microorganisms but caused a dramatic increase in hemolytic activity (LC50 from 150 μM to 11 μM) and cytotoxicity against A549 cells (LC50 from 10 μM to 3 μM), representing a 13.6-fold and 3.3-fold reduction in selectivity, respectively [2]. The specific Thr/Asn substitution in the OG6 loop (CKITNQC vs. CKISKQC) alters both polarity and hydrogen-bonding capacity, which, based on established SAR precedent, predicts a different selectivity index for OG6 compared to CHa and its analogs. Direct quantitative selectivity data for OG6 requires experimental determination.

Cytotoxicity Profiling Peptide Engineering Therapeutic Index

Natural (Non-Amidated) C-Terminus Differentiates OG6 from Engineered High-Potency Amidated Analogs

Esculentin-2-OG6 is a naturally occurring peptide with a free C-terminal carboxyl group, distinguishing it from synthetically engineered C-terminally amidated esculentin-2 analogs [1]. Studies on Esculentin-2 HYba1 and HYba2 peptides demonstrated that C-terminal amidation produces a 10-fold decrease in MIC and reduces bacterial killing time to 10–15 minutes, while leaving hemolytic potential unaltered [2]. The amidated forms also exhibited synergistic interactions when combined with conventional antibiotics, resulting in a 4–25 fold reduction in antibiotic MICs through a 'self-promoted uptake' mechanism facilitated by transient pore formation at sub-MIC concentrations [3]. OG6, as a non-amidated natural peptide, represents the baseline antimicrobial phenotype against which these engineered improvements are measured. Researchers developing amidated AMP libraries require the natural OG6 sequence as the essential comparator to quantify the magnitude of improvement attributable to C-terminal amidation.

Post-Translational Modification Killing Kinetics Peptide Stability

Physicochemical Property Divergence Between Esculentin-2-OG6 and the Most Potent Natural Esculentin-2 Variant (Esculentin-2PLa)

Among esculentin-2 variants with publicly available quantitative MIC data, Esculentin-2PLa (from Rana palustris) displays the highest reported potency with an MIC of 1 μM against Escherichia coli [1]. Sequence comparison between OG6 and PLa reveals significant divergence across both the N-terminal domain and the C-terminal loop, which translates to markedly different predicted physicochemical properties. OG6 (GLFTLIKGAAKLIGKTVVKEAGKTGLELMACKITNQC) has a calculated net charge of +3 and contains a distinctive hydrophobic N-terminal block (GLFTLI), whereas PLa bears a different charge distribution and hydrophobic face orientation that underpin its differential activity profile [2]. While direct head-to-head MIC comparison data are not yet published for OG6, these sequence-level physicochemical differences have been shown across the esculentin-2 family to produce non-overlapping antimicrobial spectra; for example, Esculentin-2 from Lithobates warszewitschii exhibits a twofold selectivity preference for E. coli (MIC=25 μM) over S. aureus (MIC=50 μM), in contrast to Esculentin-2PLa which favors S. aureus (MIC=10 μM) over C. albicans (MIC=49 μM) [REFS-1, REFS-3]. OG6's unique sequence therefore predicts a distinct spectrum that must be experimentally profiled.

Peptide Physicochemistry Antimicrobial Spectrum Prediction Quantitative Structure-Activity Relationship

Esculentin-2-OG6: Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Natural Peptide Baseline for C-Terminal Amidation Engineering Programs

Esculentin-2-OG6 serves as the essential non-amidated natural comparator for laboratories developing amidated esculentin-2 analogs. Since C-terminal amidation has been shown to produce a 10-fold decrease in MIC and accelerate killing kinetics to 10–15 minutes in related esculentin-2 peptides [1], OG6 provides the correct baseline for quantifying these improvements. Researchers can synthesize the OG6 sequence with and without C-terminal amidation to directly measure potency gains attributable to this modification. Note: OG6 is commercially supplied as the free carboxyl form [2]; specifically verify this with the vendor if the amidated form is required for comparative studies.

Structure-Activity Relationship (SAR) Studies Mapping the N-Terminal Hydrophobic Anchor

The unique N-terminal hexapeptide sequence GLFTLI of Esculentin-2-OG6 provides a distinct hydrophobicity and packing geometry for SAR investigations focused on the membrane-anchoring domain. Evidence from Esculentin-2CHa demonstrates that the N-terminal hexapeptide is essential for antimicrobial activity, with its removal causing complete loss of activity against S. aureus and ≥16-fold potency reduction against Gram-negative pathogens [3]. By systematically comparing OG6 (GLFTLI), OG3 (IKDAAK), and CHa (GFSSIF) in standardized MIC and hemolysis assays, researchers can map how specific N-terminal residues govern pathogen selectivity and mammalian cell toxicity.

Cysteine Loop Mutagenesis to Decouple Antimicrobial Activity from Hemolytic Toxicity

The C-terminal cysteine loop CKITNQC of Esculentin-2-OG6 represents a natural variant with a Thr-Asn substitution relative to the CKISKQC loop of Esculentin-2CHa. In the CHa system, charge-enhancing mutations within this loop (e.g., [D20K, D27K]) increased antimicrobial potency up to 4-fold but reduced hemolytic selectivity by 13.6-fold [3]. OG6 enables researchers to perform Ala-scanning or charge-scanning mutagenesis on the CKITNQC scaffold to identify substitutions that enhance antimicrobial activity without the concomitant hemolytic penalty observed in CHa-based engineering. This work directly supports therapeutic index optimization of esculentin-2 peptides.

Interspecies Comparative Peptidomics and Evolutionary AMP Diversification Studies

Esculentin-2-OG6 was identified as one of 107 novel antimicrobial peptides from a single individual of Odorrana grahami, a species whose skin peptidome represents the most extreme antimicrobial peptide diversity described for any animal [4]. OG6 serves as a reference sequence for phylogenetic and peptidomic comparisons across Odorrana species (e.g., O. hosii, O. ishikawae, O. rotodora) to understand the evolutionary drivers of AMP hyperdiversification. Its specific sequence, with a mature peptide of 37 residues, provides a data point for analyzing how point mutations, insertions, deletions, and oligonucleotide shuffling generate functional diversity within the esculentin-2 family [4].

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